molecular formula C8H11N B578251 Pyrrole, 1-ethyl-3-vinyl- (8CI) CAS No. 14974-91-5

Pyrrole, 1-ethyl-3-vinyl- (8CI)

Cat. No.: B578251
CAS No.: 14974-91-5
M. Wt: 121.183
InChI Key: UKMAIAAHOUYDOM-UHFFFAOYSA-N
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Description

Pyrrole, 1-ethyl-3-vinyl- (8CI), also referred to as 1-ethyl-3-vinylpyrrole, is a substituted pyrrole derivative characterized by an ethyl group at the 1-position (N-substituted) and a vinyl group at the 3-position of the pyrrole ring. Its molecular formula is inferred as C₈H₁₁N based on structural nomenclature. Key physicochemical properties include a predicted boiling point of 185.0±9.0 °C, density of 0.85±0.1 g/cm³, and a highly acidic pKa of -3.28±0.70, reflecting the electron-withdrawing effects of substituents and the absence of an N–H proton due to ethyl substitution .

Properties

CAS No.

14974-91-5

Molecular Formula

C8H11N

Molecular Weight

121.183

IUPAC Name

3-ethenyl-1-ethylpyrrole

InChI

InChI=1S/C8H11N/c1-3-8-5-6-9(4-2)7-8/h3,5-7H,1,4H2,2H3

InChI Key

UKMAIAAHOUYDOM-UHFFFAOYSA-N

SMILES

CCN1C=CC(=C1)C=C

Synonyms

Pyrrole, 1-ethyl-3-vinyl- (8CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural and Electronic Properties of Selected Pyrrole Derivatives

Compound Substituents Molecular Weight (g/mol) Boiling Point (°C) pKa Key Applications/Properties
Pyrrole None (parent compound) 67.09 131 ~17 (N–H) Precursor for polymers, ligands
1-Ethyl-3-vinylpyrrole 1-Ethyl, 3-vinyl ~121.18 (C₈H₁₁N) 185.0±9.0 (Pred.) -3.28 Polymerization, organic synthesis
1-Methylpyrrole 1-Methyl 81.15 112–114 N/A Catalysis, pharmaceutical intermediates
3-Chloropyrrole 3-Chloro 101.55 N/A N/A Inhibitors (e.g., thrombin)
Pyrrole-plasma polymer Crosslinked network Variable N/A N/A Tissue engineering, electronics
  • Electronic Effects: The ethyl and vinyl groups in 1-ethyl-3-vinylpyrrole induce steric and electronic modifications compared to unsubstituted pyrrole. The N-ethyl substitution eliminates the N–H proton, reducing hydrogen-bonding capacity (contrasting with pyrrole’s role as a proton donor in solvation ). The vinyl group enhances reactivity toward polymerization, analogous to thiophene-pyrrole copolymers .
Physicochemical and Reactivity Comparisons
  • Acidity : The pKa of -3.28 for 1-ethyl-3-vinylpyrrole indicates strong electron-withdrawing effects from substituents, contrasting with pyrrole’s weakly acidic N–H (pKa ~17). This property limits its participation in acid-base interactions compared to pyrrole or pyridine .
  • Thermal Stability : The predicted boiling point (185°C) is higher than pyrrole (131°C) and 1-methylpyrrole (112–114°C), likely due to increased molecular weight and substituent effects .
  • Polymerization Potential: The vinyl group enables copolymerization with monomers like thiophene, similar to electrochemical copolymerization strategies requiring adjusted oxidation potentials . This contrasts with plasma-polymerized pyrroles, which form crosslinked networks rather than linear structures .

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